molecular formula C26H20ClNO4 B11078081 1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

Cat. No.: B11078081
M. Wt: 445.9 g/mol
InChI Key: FYMSBJFVTRXSRW-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZOYL)-1-METHYL-N~1A~-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chromene ring fused with a cyclopropane ring

Preparation Methods

The synthesis of 1-(4-CHLOROBENZOYL)-1-METHYL-N~1A~-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoyl chloride and 4-methylphenylamine.

    Cyclopropanation: The chromene ring is fused with a cyclopropane ring through a cyclopropanation reaction.

    Amidation: The final step involves the amidation of the cyclopropane-chromene intermediate with 4-chlorobenzoyl chloride and 4-methylphenylamine under specific reaction conditions.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(4-CHLOROBENZOYL)-1-METHYL-N~1A~-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts .

Scientific Research Applications

1-(4-CHLOROBENZOYL)-1-METHYL-N~1A~-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZOYL)-1-METHYL-N~1A~-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-CHLOROBENZOYL)-1-METHYL-N~1A~-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C26H20ClNO4

Molecular Weight

445.9 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-1-methyl-N-(4-methylphenyl)-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide

InChI

InChI=1S/C26H20ClNO4/c1-15-7-13-18(14-8-15)28-23(30)26-21(19-5-3-4-6-20(19)32-24(26)31)25(26,2)22(29)16-9-11-17(27)12-10-16/h3-14,21H,1-2H3,(H,28,30)

InChI Key

FYMSBJFVTRXSRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C23C(C2(C)C(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5OC3=O

Origin of Product

United States

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